Tris(4-chlorophenyl)(methyl)phosphonium iodide

Description

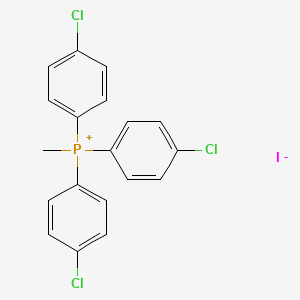

Tris(4-chlorophenyl)(methyl)phosphonium iodide is a quaternary phosphonium salt comprising a central phosphorus atom bonded to three 4-chlorophenyl groups, one methyl group, and an iodide counterion. Its structure is characterized by the electron-withdrawing chlorine substituents on the phenyl rings, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

tris(4-chlorophenyl)-methylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3P.HI/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIPCBMBNUUGGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380848 | |

| Record name | Tris(4-chlorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5068-14-4 | |

| Record name | NSC166012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-chlorophenyl)(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLTRIS(4-CHLOROPHENYL)PHOSPHONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-chlorophenyl)(methyl)phosphonium iodide typically involves the reaction of tris(4-chlorophenyl)phosphine with methyl iodide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

[ \text{(C}_6\text{H}_4\text{Cl)}_3\text{P} + \text{CH}_3\text{I} \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{PCH}_3+\text{I}- ]

The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tris(4-chlorophenyl)(methyl)phosphonium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged phosphonium center.

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted phosphonium salts.

Oxidation: Phosphine oxides are the major products.

Reduction: Reduced phosphine derivatives are formed.

Scientific Research Applications

Tris(4-chlorophenyl)(methyl)phosphonium iodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tris(4-chlorophenyl)(methyl)phosphonium iodide involves its interaction with nucleophiles and electrophiles due to the positively charged phosphonium center. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Phosphonium iodides with varying aryl substituents exhibit distinct properties due to differences in electronic and steric effects:

Key Observations :

- Electron-withdrawing groups (Cl, F) improve stability and alter solubility.

- Steric hindrance : Bulky substituents (e.g., pentafluorophenyl) reduce reactivity in nucleophilic reactions but improve adsorption on surfaces, as seen in tetraphenyl phosphonium iodide’s corrosion inhibition .

Physical and Chemical Properties

Chemical Reactivity :

- This compound is expected to resist hydrolysis due to the stability imparted by chlorine substituents, unlike trifluoromethyl analogs, which hydrolyze readily in water .

- Reactions with nucleophiles (e.g., in SN2 displacements) may be slower compared to less hindered derivatives like methyltriphenylphosphonium iodide .

Biological Activity

Tris(4-chlorophenyl)(methyl)phosphonium iodide (TCMPI) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer research and cellular biology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with TCMPI, drawing from diverse sources to provide a comprehensive overview.

Synthesis of TCMPI

TCMPI can be synthesized through various methods, including the reaction of 4-chlorophenyl iodide with methyl phosphonium salts. The typical synthetic route involves the use of phosphonium halides and aryl halides under controlled conditions to yield high-purity products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TCMPI. Research indicates that TCMPI exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for TCMPI against MCF-7 cells have been reported to be in the range of , indicating significant potency compared to standard chemotherapeutic agents like colchicine .

The mechanism by which TCMPI exerts its biological effects appears to involve:

- Inhibition of Tubulin Polymerization : TCMPI disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Caspase Activation : The compound triggers caspase-3 activation, a critical step in the apoptotic pathway, suggesting that its anticancer effects may be mediated through programmed cell death mechanisms .

Case Studies

Several case studies have documented the biological activity of TCMPI:

- Study on MCF-7 Cells : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of TCMPI exhibited dose-dependent growth inhibition. The study found that at concentrations above , significant cytotoxic effects were observed, correlating with increased caspase-3 activity .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of TCMPI. Preliminary results suggest that TCMPI maintains stability in systemic circulation and shows promising bioavailability profiles, which are critical for its potential clinical applications .

Data Tables

| Compound | Cell Line | IC50 () | Mechanism |

|---|---|---|---|

| TCMPI | MCF-7 | 1.0 - 2.0 | Tubulin inhibition, caspase activation |

| Colchicine | MCF-7 | 1.0 | Tubulin inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.